1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide
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Overview
Description
1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a difluorobenzoyl group, a tetrazole ring, and an azetidine ring
Preparation Methods
The synthesis of 1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide involves multiple steps, typically starting with the preparation of the azetidine ring followed by the introduction of the difluorobenzoyl and tetrazole groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions applied.
Scientific Research Applications
1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s properties make it a candidate for the development of new materials with specific functionalities.
Biological Research: It is used in studies to understand its interactions with biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in these interactions are subjects of ongoing research to fully elucidate the compound’s effects.
Comparison with Similar Compounds
1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide can be compared with similar compounds such as:
- 1-(2,4-difluorobenzoyl)piperidine-4-carboxylic acid
- 1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-indole-2-carboxylic acid
- 1,4-bis(1H-1,2,4-triazol-1-yl)methylbenzene These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and potential applications.
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-[4-(tetrazol-1-yl)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N6O2/c19-15-6-1-11(7-16(15)20)18(28)25-8-12(9-25)17(27)22-13-2-4-14(5-3-13)26-10-21-23-24-26/h1-7,10,12H,8-9H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNGZGJYIUNBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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